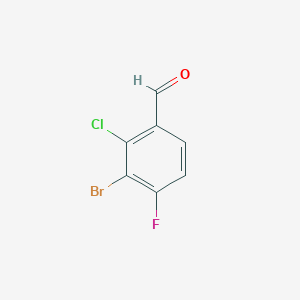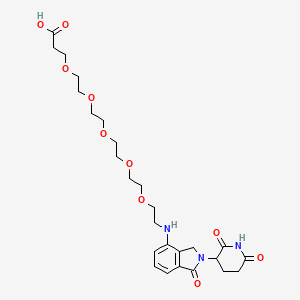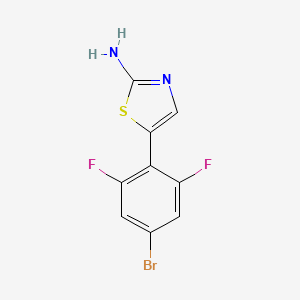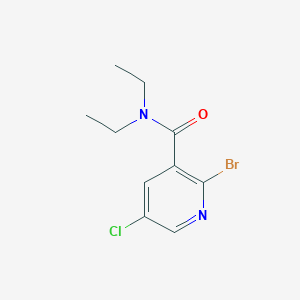
tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a bromo-substituted isochroman ring, and a methylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The isochroman ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Carbamoylation: The brominated isochroman is then reacted with tert-butyl carbamate and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired carbamate product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the isochroman ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Hydrolysis: Acids (e.g., hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide, potassium hydroxide).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products Formed
Substitution: Substituted isochroman derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
科学研究应用
tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another carbamate compound with a different ring structure.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl carbamate group but different substituents.
Uniqueness
tert-Butyl ((7-bromoisochroman-1-yl)methyl)(methyl)carbamate is unique due to its specific combination of a bromo-substituted isochroman ring and a methylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C16H22BrNO3 |
|---|---|
分子量 |
356.25 g/mol |
IUPAC 名称 |
tert-butyl N-[(7-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-13-9-12(17)6-5-11(13)7-8-20-14/h5-6,9,14H,7-8,10H2,1-4H3 |
InChI 键 |
RNNMTQRFTGRSNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC1C2=C(CCO1)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)


![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)


